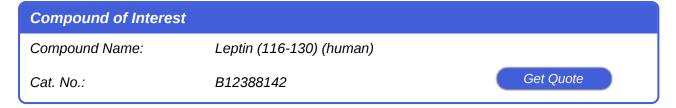


# The Anorexigenic Function of Leptin Fragment 116-130: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Leptin, an adipocyte-derived hormone, is a critical regulator of energy homeostasis. Its effects on appetite and body weight are primarily mediated through the long form of the leptin receptor (OB-Rb) in the hypothalamus. However, research into leptin fragments has revealed that specific shorter peptide sequences may retain biological activity, offering potential therapeutic advantages. This technical guide focuses on leptin fragment 116-130 (LEP(116-130)), an active domain of the native leptin molecule. We will delve into its function in appetite regulation, explore its signaling mechanisms, provide quantitative data from key studies, and detail the experimental protocols used to elucidate its effects. This document serves as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

## **Introduction to Leptin Fragment 116-130**

Leptin fragment 116-130 is a synthetic peptide amide corresponding to amino acid residues 116-130 of the mouse leptin protein.[1][2] Studies have demonstrated that this fragment can mimic some of the anorexigenic and weight-reducing effects of the full-length leptin molecule. [3][4] A key area of investigation has been its mechanism of action, with evidence suggesting it may function independently of the canonical OB-Rb pathway, presenting a novel avenue for therapeutic intervention in conditions of leptin resistance.[5][6]



## **Quantitative Data on the Effects of Leptin Fragment 116-130**

The following tables summarize the quantitative outcomes from key in vivo studies investigating the effects of LEP(116-130) on food intake and body weight in mouse models.

Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice

Treatment Group	Duration of Treatment	Daily Dosage (ip)	Mean Change in Body Weight	Reference
Vehicle Control	28 days	-	+14.7%	[7]
LEP(116-130)	28 days	1 mg	-3.4%	[7]
Vehicle Control	7 days	-	+~5 g	[4]
LEP(116-130)	7 days	1 mg	-~8.5 g	[4]

Table 2: Effect of LEP(116-130) on Food Intake in ob/ob Mice

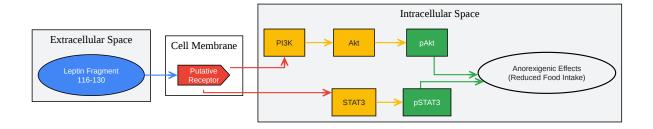
Treatment Group	Duration of Treatment	Daily Dosage (ip)	Reduction in Food Intake	Reference
LEP(116-130)	28 days	1 mg	15%	[4][7]
LEP(116-130)	7 days	1 mg/day	28.3%	[1]

## **Signaling Pathways of Leptin Fragment 116-130**

While full-length leptin primarily signals through the JAK2-STAT3 pathway upon binding to OB-Rb, studies suggest that LEP(116-130) may utilize alternative or downstream components of this cascade, potentially bypassing the need for direct OB-Rb activation. Research indicates that LEP(116-130) can induce the phosphorylation of STAT3 and Akt, suggesting the involvement of the PI3K-Akt signaling pathway.[8]

Below are diagrams illustrating the proposed signaling pathways.





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Caption: Proposed signaling cascade of Leptin Fragment 116-130.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the study of LEP(116-130).

## **Peptide Preparation and Administration**

Objective: To prepare and administer LEP(116-130) to mice for in vivo studies.

#### Materials:

- Lyophilized Leptin Fragment 116-130 (mouse)[9]
- Sterile, pyrogen-free 0.9% saline solution[10]
- Sterile microcentrifuge tubes
- · Vortex mixer
- Sterile insulin syringes with 28-30 gauge needles[11]
- 70% ethanol swabs[12]

#### Procedure:



- Reconstitution: Aseptically reconstitute the lyophilized LEP(116-130) peptide in sterile 0.9% saline to the desired stock concentration. Gently vortex to ensure complete dissolution.
- Dose Calculation: Calculate the volume of the peptide solution required for each mouse based on its body weight and the target dosage (e.g., 1 mg per mouse).
- Animal Restraint: Restrain the mouse firmly but gently by the scruff of the neck to expose the abdomen.[12]
- Injection Site Preparation: Disinfect the lower right quadrant of the mouse's abdomen with a 70% ethanol swab.[11][12]
- Intraperitoneal (IP) Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ. Inject the calculated volume of the peptide solution.[11][13]
- Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

## **Measurement of Food Intake**

Objective: To quantify the effect of LEP(116-130) on food consumption in mice.

#### Materials:

- Individually housed mouse cages
- Standard chow pellets
- Sensitive weighing scale (accurate to 0.01 g)

#### Procedure:

- Acclimation: Individually house the mice for at least 3-5 days prior to the experiment to acclimate them to the new environment and reduce stress.[14]
- Baseline Measurement: For 3 consecutive days before the start of the treatment, measure and record the 24-hour food intake for each mouse to establish a stable baseline. Provide a



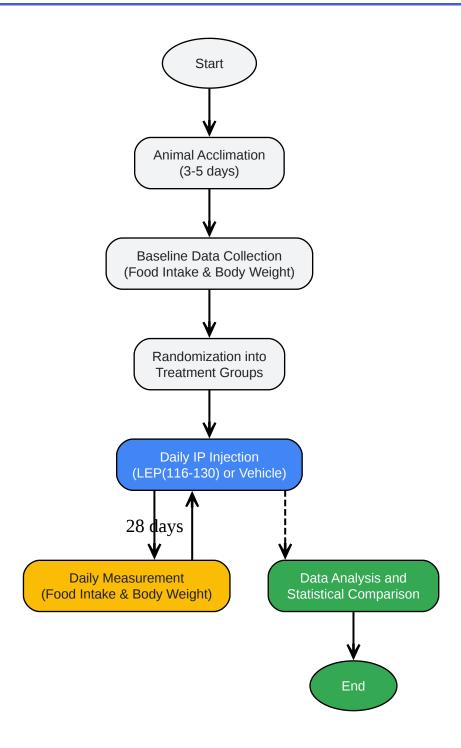




pre-weighed amount of food and weigh the remaining food and any spillage at the same time each day.

- Treatment Period: Administer LEP(116-130) or vehicle control as described in Protocol 4.1.
- Daily Food Intake Measurement: Continue to measure and record the 24-hour food intake for each mouse throughout the treatment period.
- Data Analysis: Calculate the average daily food intake for each treatment group and compare it to the baseline measurements and the vehicle control group.





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Caption: General workflow for in vivo studies of LEP(116-130).

## **In Vitro STAT3 Phosphorylation Assay**

Objective: To determine if LEP(116-130) can induce the phosphorylation of STAT3 in a cell-based assay.



#### Materials:

- Hypothalamic cell line (e.g., N42)
- Cell culture medium and supplements
- Leptin Fragment 116-130
- · Cell lysis buffer
- Protein assay kit (e.g., BCA)
- SDS-PAGE equipment and reagents
- Western blotting equipment and reagents
- Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

- Cell Culture and Treatment: Culture the hypothalamic cells to ~80% confluency. Serumstarve the cells for 4-6 hours prior to treatment. Treat the cells with varying concentrations of LEP(116-130) for a specified time (e.g., 15-30 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.



- Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-STAT3. Subsequently, strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.
- Detection: Incubate the membrane with the HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

### Conclusion

Leptin fragment 116-130 has demonstrated significant anorexigenic and weight-reducing effects in preclinical models. The evidence suggesting a mechanism of action that may be independent of the long-form leptin receptor makes it a compelling candidate for further investigation, particularly in the context of leptin resistance, a common feature of obesity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other leptin-derived peptides. Further studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in more advanced models.

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